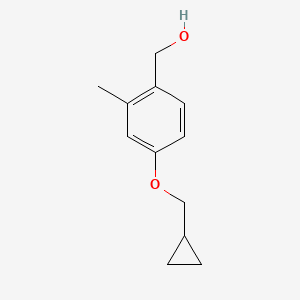

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol

CAS No.:

Cat. No.: VC13729218

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O2 |

|---|---|

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | [4-(cyclopropylmethoxy)-2-methylphenyl]methanol |

| Standard InChI | InChI=1S/C12H16O2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,13H,2-3,7-8H2,1H3 |

| Standard InChI Key | DXVLUGVRPVHLAH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCC2CC2)CO |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC2CC2)CO |

Introduction

Chemical Identity and Structural Features

Molecular Composition

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol (CAS: 712313-61-6) has the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its IUPAC name, [2-(cyclopropylmethoxy)-4-methylphenyl]methanol, reflects the substitution pattern on the aromatic ring (Figure 1) . The cyclopropylmethoxy group introduces steric hindrance and electronic effects, while the hydroxymethyl moiety enhances polarity and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| CAS Number | 712313-61-6 | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| LogP (Partition Coefficient) | 1.97 (estimated) |

Synthesis and Preparation

Synthetic Pathways

The synthesis of (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol can be achieved through multi-step organic reactions. A representative method involves the reduction of a methyl ester precursor using lithium aluminum hydride (LiAlH₄) .

Example Synthesis:

-

Starting Material: Methyl 4-methoxy-2-methylbenzoate (CAS: 35598-05-1).

-

Reduction: Treatment with LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature .

-

Workup: Quenching with sodium sulfate decahydrate and purification via filtration and solvent evaporation yields the target alcohol with high purity .

Table 2: Synthesis Conditions and Yield

| Parameter | Detail | Source |

|---|---|---|

| Starting Material | Methyl 4-methoxy-2-methylbenzoate | |

| Reagent | LiAlH₄ (1M in ether) | |

| Solvent | THF | |

| Temperature | 0°C → room temperature | |

| Yield | 8.2 g (quantitative) |

Physical and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (300 MHz, CDCl₃) for a structurally analogous compound, (4-methoxy-2-methylphenyl)methanol, reveals key peaks:

-

δ 7.23 (d, 1H): Aromatic proton adjacent to the methyl group.

-

δ 6.72 (m, 2H): Remaining aromatic protons.

-

δ 4.63 (d, 2H): Hydroxymethyl (-CH₂OH) group.

| Compound | Activity | Mechanism | Source |

|---|---|---|---|

| 4-Methoxy-2-methylphenyl derivatives | Antimicrobial | Membrane disruption | |

| Cyclopropyl-containing phenols | Antioxidant | Free radical scavenging | |

| Hydroxymethyl-substituted aromatics | Anti-inflammatory | COX-2 inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume